

Physicochemical properties of 2-Methoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-4-methylbenzenesulfonyl chloride
Cat. No.:	B1589005

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Methoxy-4-methylbenzenesulfonyl Chloride** for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of **2-Methoxy-4-methylbenzenesulfonyl chloride** (CAS No. 216394-11-5), a key organic intermediate for researchers and scientists in the pharmaceutical and chemical industries. This document details its chemical identity, core physicochemical properties, and characteristic spectroscopic profile. Furthermore, it explores its synthesis, fundamental reactivity, and critical applications as a building block in medicinal chemistry. Emphasizing scientific integrity, this guide includes detailed protocols for safe handling and a representative synthetic application, providing a self-validating framework for its use in a laboratory setting. The insights herein are designed to empower drug development professionals to effectively leverage this versatile reagent in the synthesis of complex molecular architectures.

Chemical Identity and Structure

2-Methoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The strategic placement of the methoxy and methyl groups on the benzene ring influences its reactivity and the properties of its derivatives, making it a valuable tool for fine-tuning molecular characteristics in drug design.

- IUPAC Name: **2-Methoxy-4-methylbenzenesulfonyl chloride**
- CAS Number: 216394-11-5[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₉ClO₃S[\[1\]](#)[\[2\]](#)
- Molecular Weight: 220.67 g/mol [\[1\]](#)[\[2\]](#)

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- Chemical Structure:

Physicochemical Properties

The properties of **2-Methoxy-4-methylbenzenesulfonyl chloride** dictate its handling, storage, and reaction conditions. As a sulfonyl chloride, it is inherently reactive, particularly towards nucleophiles and moisture.

Property	Value / Description	Source(s)
Physical State	Solid at room temperature. Similar compounds like 2-methoxybenzenesulfonyl chloride are solids.	[3]
Appearance	Likely a white to off-white or light yellow crystalline solid, typical for aromatic sulfonyl chlorides.	[4]
Solubility	Insoluble in water (and reacts with it). Soluble in aprotic organic solvents such as dichloromethane, chloroform, and acetonitrile.	[5]
Stability	Moisture-sensitive. Hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. Stable under dry, inert conditions.	[4]
Purity	Commercially available with purity typically ≥96%.	[1]

Spectroscopic Profile (Anticipated)

While specific spectral data for this exact compound is not readily available in public databases, its structure allows for the confident prediction of its spectroscopic characteristics. These predictions are crucial for reaction monitoring and product confirmation.

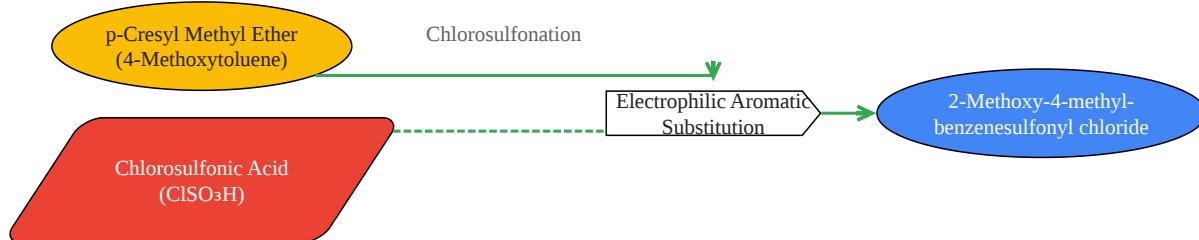
- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
 - A singlet for the methoxy ($-\text{OCH}_3$) protons, typically around δ 3.8 - 4.0 ppm.

- A singlet for the methyl (-CH₃) protons, typically around δ 2.3 - 2.5 ppm.
- Three signals in the aromatic region (δ 7.0 - 8.0 ppm) corresponding to the three protons on the benzene ring, exhibiting splitting patterns (doublets and singlets) characteristic of a 1,2,4-trisubstituted ring.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals, corresponding to the eight carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
 - Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl chloride (S=O) group, expected near 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
 - C-O stretching for the methoxy group.
 - Aromatic C=C stretching bands.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and elemental composition.
 - A molecular ion peak (M⁺) at m/z \approx 220.
 - A characteristic M+2 isotope peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

Synthesis Pathway

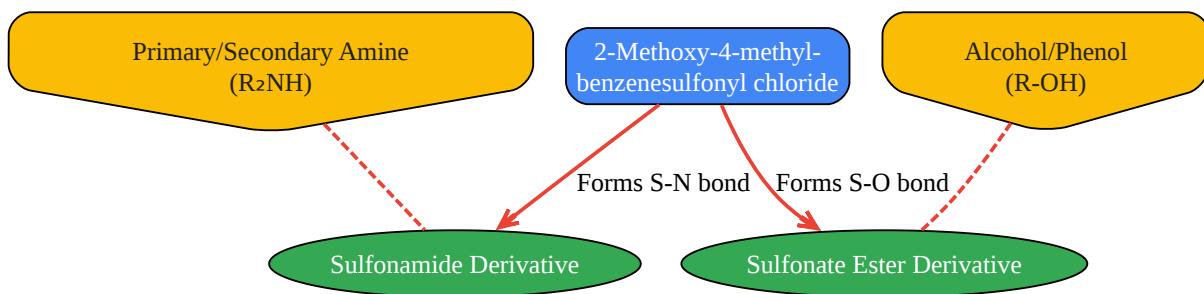
2-Methoxy-4-methylbenzenesulfonyl chloride is typically synthesized via the chlorosulfonation of p-cresyl methyl ether (also known as 4-methoxytoluene). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride moiety onto the aromatic ring.

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Synthesis of 2-Methoxy-4-methylbenzenesulfonyl chloride.

Core Reactivity: A Versatile Electrophile

The compound's primary utility stems from the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of its use as a synthetic building block.

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Core reactions with nucleophiles.

The reaction with amines to form sulfonamides and with alcohols to form sulfonate esters are its most common applications. These reactions typically require a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]

Applications in Medicinal Chemistry and Drug Development

Sulfonyl chlorides are foundational reagents in drug discovery, primarily for the synthesis of sulfonamides.^[7] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.

The specific substitution pattern of **2-Methoxy-4-methylbenzenesulfonyl chloride** allows medicinal chemists to:

- Introduce a Structurally Rigid Moiety: The substituted phenylsulfonyl group provides a well-defined scaffold for orienting other functional groups.
- Modulate Lipophilicity: The methoxy and methyl groups can be used to fine-tune the molecule's solubility and ability to cross biological membranes.
- Explore Structure-Activity Relationships (SAR): By incorporating this specific building block, researchers can systematically probe how changes in this region of a molecule affect its biological activity. The sulfonyl group can act as a hydrogen bond acceptor, which can be critical for binding to biological targets.^[8]

Safety, Handling, and Storage

Due to its reactive and corrosive nature, **2-Methoxy-4-methylbenzenesulfonyl chloride** must be handled with appropriate precautions.

- Hazard Profile: This compound is classified as corrosive.^{[9][10]} It causes severe skin burns and eye damage. It is harmful if swallowed or inhaled, and it reacts with water, releasing corrosive HCl gas.^[4]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.
- Handling Procedures: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.^[11] Use spark-proof tools and avoid creating dust. Keep containers tightly closed when not in use.

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. Refrigeration (2-8 °C) is often recommended for long-term storage.[3][9] Keep away from incompatible materials such as water, strong bases, and alcohols.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a general procedure for the synthesis of N-benzyl-2-methoxy-4-methylbenzenesulfonamide, demonstrating a typical application of the title compound. This process is self-validating through the inclusion of workup and purification steps.

Objective: To synthesize a sulfonamide via the reaction of **2-Methoxy-4-methylbenzenesulfonyl chloride** with benzylamine.

Materials:

- 2-Methoxy-4-methylbenzenesulfonyl chloride** (1.0 eq)
- Benzylamine (1.05 eq)
- Triethylamine (1.5 eq)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add **2-Methoxy-4-methylbenzenesulfonyl chloride** (1.0 eq) and dissolve it in anhydrous

dichloromethane.

- Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the amine and base.
- Reagent Addition: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq). The slight excess of amine ensures the complete consumption of the sulfonyl chloride. The triethylamine acts as an acid scavenger for the HCl generated during the reaction.[6]
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- Quenching and Workup: Once the reaction is complete, quench it by adding 1 M HCl solution to neutralize the excess triethylamine. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude N-benzyl-2-methoxy-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
- Characterization: Confirm the identity and purity of the final product using spectroscopic methods (^1H NMR, IR, MS) and melting point analysis.

Conclusion

2-Methoxy-4-methylbenzenesulfonyl chloride is a highly valuable and versatile reagent in modern organic synthesis. Its defined structure and predictable reactivity make it an essential building block for constructing complex molecules, particularly in the field of drug discovery. A

thorough understanding of its physicochemical properties, coupled with stringent adherence to safety and handling protocols, enables researchers to effectively and safely harness its synthetic potential. This guide serves as a foundational resource for scientists aiming to incorporate this powerful intermediate into their research and development workflows.

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- To cite this document: BenchChem. [Physicochemical properties of 2-Methoxy-4-methylbenzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589005#physicochemical-properties-of-2-methoxy-4-methylbenzenesulfonyl-chloride>]

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